REACTION_CXSMILES
|
[H-].[Na+].Cl[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:9]=1[OH:15])=[O:6].Cl>C1COCC1>[OH:14][C:12]1[CH:11]=[CH:10][C:9]2[O:15][CH2:4][C:5](=[O:6])[NH:7][C:8]=2[CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=C(C=CC(=C1)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess sodium hydride was destroyed by careful addition of ice-water
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted in EtOAc (6×50 ml)
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a brownish solid which
|
Type
|
CUSTOM
|
Details
|
was used for the next step without further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=CC2=C(NC(CO2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |